
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a difluoropiperidine group attached to a sulfonyl moiety, which is further connected to a methylphenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4-difluoropiperidine with sulfonyl chloride to form 4,4-difluoropiperidine-1-sulfonyl chloride . This intermediate is then reacted with 2-methylphenol under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring and the piperidine moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and modified piperidine derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol has found applications in several scientific research areas:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The difluoropiperidine moiety can form strong interactions with active sites, while the sulfonyl group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluoropiperidine-1-sulfonyl chloride: Shares the difluoropiperidine and sulfonyl groups but lacks the methylphenol moiety.
2-Methylphenol derivatives: Compounds with similar aromatic structures but different substituents on the phenol ring.
Uniqueness
The presence of both the difluoropiperidine and sulfonyl groups, along with the methylphenol ring, makes it a versatile compound for various scientific and industrial uses .
Eigenschaften
Molekularformel |
C12H15F2NO3S |
|---|---|
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
4-(4,4-difluoropiperidin-1-yl)sulfonyl-2-methylphenol |
InChI |
InChI=1S/C12H15F2NO3S/c1-9-8-10(2-3-11(9)16)19(17,18)15-6-4-12(13,14)5-7-15/h2-3,8,16H,4-7H2,1H3 |
InChI-Schlüssel |
MDOWMXBKVBNXPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


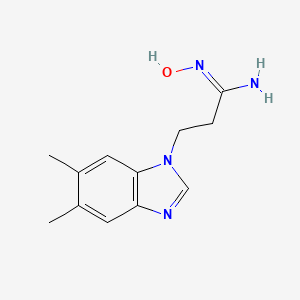

![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
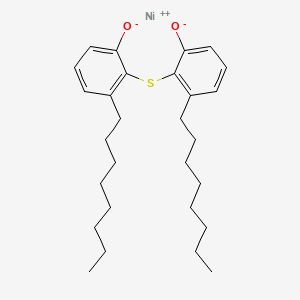



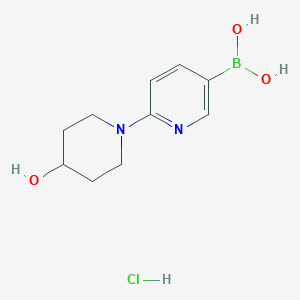
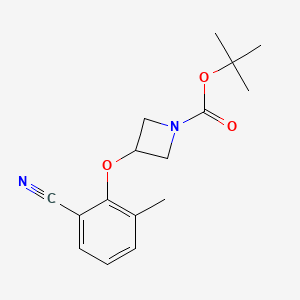

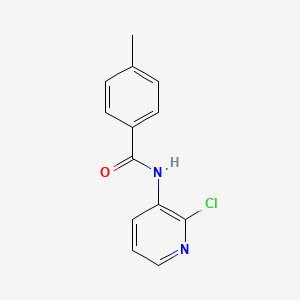

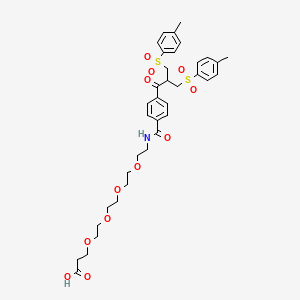
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
